

Spectroscopic Analysis of 2,2,5,5-Tetramethylheptane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylheptane

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This technical guide provides a detailed overview of the expected spectroscopic data for **2,2,5,5-tetramethylheptane**, a saturated acyclic alkane. Due to the absence of publicly available experimental spectra in prominent databases such as the Spectral Database for Organic Compounds (SDBS), this guide presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2,5,5-tetramethylheptane**. These predictions are derived from the chemical structure and general spectroscopic principles for alkanes.

Table 1: Predicted ^1H NMR Spectral Data for 2,2,5,5-Tetramethylheptane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.8-0.9	Triplet	3H	-CH ₂ CH ₃ (C7)
~1.2-1.3	Singlet	12H	-C(CH ₃) ₂ (C2 & C5)
~1.3-1.4	Quartet	2H	-CH ₂ CH ₃ (C6)
~1.5-1.6	Singlet	4H	-CCH ₂ CH ₂ C- (C3 & C4)

Table 2: Predicted ¹³C NMR Spectral Data for 2,2,5,5-Tetramethylheptane

Chemical Shift (δ) ppm	Carbon Type	Assignment
~8-10	Primary (CH ₃)	C7
~28-32	Primary (CH ₃)	C1 & C2-CH ₃ 's, C5-CH ₃ 's
~30-35	Quaternary	C2 & C5
~35-40	Secondary (CH ₂)	C6
~48-52	Secondary (CH ₂)	C3 & C4

Table 3: Predicted IR Absorption Data for 2,2,5,5-Tetramethylheptane

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2850-2960	C-H stretch (alkane)	Strong
1450-1470	C-H bend (methylene)	Medium
1365-1385	C-H bend (methyl)	Medium
~720	C-C skeletal vibrations	Weak

Table 4: Predicted Major Fragments in the Mass Spectrum of 2,2,5,5-Tetramethylheptane

m/z	Proposed Fragment Ion	Notes
156	$[\text{C}_{11}\text{H}_{24}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
141	$[\text{C}_{10}\text{H}_{21}]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)
99	$[\text{C}_7\text{H}_{15}]^+$	Cleavage at C2-C3 or C4-C5
85	$[\text{C}_6\text{H}_{13}]^+$	Cleavage at C3-C4
71	$[\text{C}_5\text{H}_{11}]^+$	Cleavage leading to a t-pentyl cation
57	$[\text{C}_4\text{H}_9]^+$	t-butyl cation, likely the base peak
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl or propyl cation
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alkane like **2,2,5,5-tetramethylheptane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a simple alkane, a relatively short relaxation delay and a small number of scans are usually sufficient.

- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

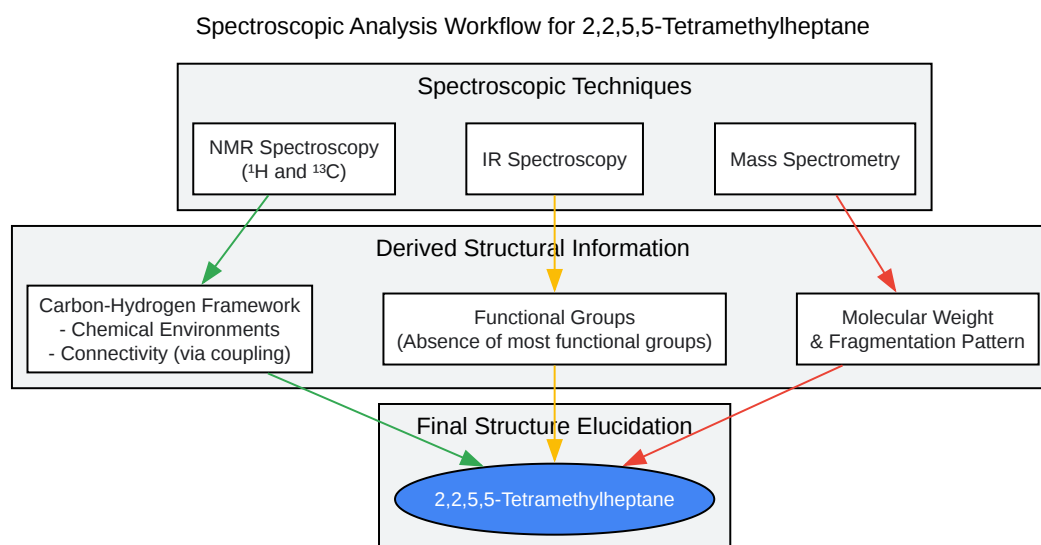
- **Sample Preparation:** For a liquid sample, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl_4) can be prepared and placed in a solution cell.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- **Data Acquisition:** A background spectrum of the salt plates (or the solvent) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **2,2,5,5-tetramethylheptane**, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. GC-MS allows for the separation of the compound from any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is the most common method for alkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion ($\text{M}^{+\bullet}$) and induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2,2,5,5-tetramethylheptane**.



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Caption: Workflow of spectroscopic techniques for structural analysis.

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